molecular formula C7H8N2O2 B1307553 3-Methyl-5-nitroaniline CAS No. 618-61-1

3-Methyl-5-nitroaniline

Cat. No.: B1307553
CAS No.: 618-61-1
M. Wt: 152.15 g/mol
InChI Key: DZIJEXQVMORGQX-UHFFFAOYSA-N
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Description

3-Methyl-5-nitroaniline is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photoaffinity Probes

  • Synthesis Applications : 3-Methyl-5-nitroaniline is used in the synthesis of photoaffinity probes, as demonstrated in the study where N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea was synthesized for potential biological studies (Lamotte et al., 1994).

Conformational Polymorphism

  • Crystal Systems : Research into 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a related compound, revealed insights into conformational polymorphism in hexamorphic crystal systems, showing different packing modes and molecular conformations (Yu et al., 2000).

DNA Conformation Studies

  • DNA Complex Studies : 2-Methyl-4-nitroaniline ethylene dimethylammonium hydrobromide, closely related to this compound, has been used to study the structure of DNA complexes, offering insights into DNA conformation (Vyas et al., 1984).

Intermolecular Interactions

  • Non-Covalent Interactions : The intermolecular non-covalent interactions of compounds like 2-methyl-5-nitroaniline have been extensively studied, offering insights into hydrogen bonding and charge redistribution, which are crucial in understanding molecular behaviors (Kruszyński & Sierański, 2010).

Structural Analysis

  • Crystal Structure Analysis : Detailed studies on the crystal structures of 2-methyl-5-nitroaniline salts with various inorganic acids have been conducted. These studies provide a deeper understanding of hydrogen bonding patterns and their impact on crystal structure (Medviediev & Daszkiewicz, 2019).

Antimicrobial Applications

  • Antimicrobial Activity : A study on the synthesis and antimicrobial activity of 2-methyl-5-nitroaniline derivatives revealed their potential as antimicrobial agents, underlining the compound's significance in medicinal chemistry (Lingappa et al., 2011).

Molecular Structure and Properties

  • Molecular Structure Studies : Comparative studies of N-methyl-N-nitroaniline and its derivatives, including this compound, have been conducted to understand their molecular structures and electric properties, providing valuable insights for applications in material science (Prezhdo et al., 2001).

Safety and Hazards

3-Methyl-5-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gear, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Sigma-Aldrich provides 3-Methyl-5-nitroaniline to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in future research and development efforts.

Properties

IUPAC Name

3-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIJEXQVMORGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393710
Record name 3-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-61-1
Record name 3-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.